5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The compound 5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic organic molecule featuring a pyrido[1,2-a]benzimidazole core. Key structural elements include:
- A 3-chloro-4-methylphenylamino substituent, which introduces halogenated and alkyl groups.
- A methyl group at position 3 and a carbonitrile moiety at position 4, enhancing electronic and steric properties.
Properties
IUPAC Name |
5-[3-(3-chloro-4-methylanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-7-8-16(10-19(14)24)26-12-17(29)13-27-20-5-3-4-6-21(20)28-22(30)9-15(2)18(11-25)23(27)28/h3-10,17,26,29H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVVLNCJIOUNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(CN2C3=CC=CC=C3N4C2=C(C(=CC4=O)C)C#N)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
This compound belongs to the class of dihydropyrido-benzimidazole derivatives. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole and pyridine often exhibit significant antimicrobial properties. A study focusing on similar compounds showed that they possess activity against both Gram-positive and Gram-negative bacteria. The target of these studies often includes common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| Benzimidazole Derivative A | Antibacterial | 10.5 |
| Dihydropyridine Derivative B | Antifungal | 7.8 |
| Target Compound | Antimicrobial | TBD |
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
The proposed mechanism involves the inhibition of specific enzymes related to cell growth and survival, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Inhibition of these pathways can lead to reduced inflammation and tumor growth .
Case Studies
Case Study 1: Antitumor Efficacy
A recent study explored the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with an observed increase in apoptotic markers .
Case Study 2: Antimicrobial Effects
In a comparative study, this compound was tested against standard antibiotics. It exhibited comparable or superior activity against resistant strains of E. coli, suggesting its potential as a novel therapeutic agent .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison with Close Analogs
The closest analog is 5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 849913-18-4, ). Key differences include:
- Substituent Variation : The target compound has a 3-chloro-4-methylphenyl group, whereas the analog lacks the chlorine atom, featuring only a 4-methylphenyl group.
- Molecular Weight : The chloro substituent increases the molecular weight of the target compound (~421.9 g/mol) compared to the analog (386.455 g/mol) .
Table 1: Structural and Molecular Comparison
Broader Comparison with Heterocyclic Derivatives
Pyrano-Pyrazole Derivatives ()
Compounds such as 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) share:
- A carbonitrile group and chlorophenyl substituent .
- Divergent core structure (pyrano-pyrazole vs. pyrido-benzimidazole), leading to differences in π-π stacking and hydrogen-bonding patterns.
Key Insight : Chloro and methyl groups in both classes enhance metabolic stability, but the pyrido-benzimidazole core in the target compound may offer superior planarity for intercalation or enzyme binding .
Benzimidazole/Carbazole Derivatives ()
For example, 9H-Carbazole-9-ethanol, 3,6-dichloro-α-[(2-methyl-1H-benzimidazol-1-yl)methyl] (CAS: 301160-16-7) highlights:
- Shared benzimidazole moiety but divergent substitution patterns.
- Dichloro groups may increase halogen bonding compared to the mono-chloro target compound.
Key Insight : Chlorine positioning (meta vs. para) significantly impacts electronic effects and intermolecular interactions .
Spectroscopic and Computational Comparisons
NMR Analysis ()
The NMR methodology applied to rapamycin analogs () can be extrapolated to the target compound. For instance:
- The 3-chloro substituent would cause distinct chemical shifts in regions analogous to "Region A" (positions 39–44 in ), altering the electronic environment of adjacent protons .
- The hydroxypropyl chain may exhibit characteristic splitting patterns due to hydrogen bonding, as seen in similar diols .
Similarity Indexing ()
Using Tanimoto coefficient-based similarity indexing (e.g., comparing the target compound to ’s analog):
Implications of Structural Differences
- Lipophilicity and Bioavailability: The chloro substituent in the target compound likely enhances membrane permeability but may reduce aqueous solubility compared to its non-chlorinated analog .
- Synthetic Complexity : Introducing chlorine may require regioselective halogenation steps, increasing synthesis difficulty compared to ’s compound .
- Crystallography and Hydrogen Bonding : Tools like SHELX () and WinGX () would be critical for resolving the target’s crystal structure, particularly to analyze Cl···π or Cl···N interactions .
Q & A
Q. Can this compound be integrated into supramolecular assemblies or metal-organic frameworks (MOFs)?
- Methodological Answer : Screen for co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids, pyridines) using Etter’s graph-set rules . Test MOF incorporation via solvothermal synthesis with metal nodes (e.g., Zn, Cu) and characterize porosity via BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
